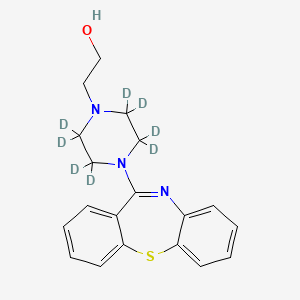
Quetiapine Hydroxy Impurity-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine Hydroxy Impurity-d8 is a hydroxylated impurity of labeled Quetiapine. It is a stable isotope-labeled compound with the molecular formula C19H13D8N3OS and a molecular weight of 347.50 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Quetiapine Hydroxy Impurity-d8 involves the hydroxylation of labeled QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling and hydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of high-performance liquid chromatography (HPLC) systems to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Quetiapine Hydroxy Impurity-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the isotopic labeling .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
Scientific Research Applications
Quetiapine Hydroxy Impurity-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in analytical chemistry to study the behavior of Quetiapine and its impurities . In biology and medicine, it helps in understanding the pharmacokinetics and metabolism of Quetiapine . Additionally, it is used in the development of new analytical methods and quality control processes in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of Quetiapine Hydroxy Impurity-d8 is not fully understood. it is believed to interact with various molecular targets and pathways similar to Quetiapine. Quetiapine itself acts by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, which are involved in the treatment of schizophrenia and bipolar disorder . The hydroxylated impurity may exhibit similar interactions, contributing to the overall pharmacological profile of Quetiapine .
Comparison with Similar Compounds
Quetiapine Hydroxy Impurity-d8 can be compared with other similar compounds, such as Quetiapine Carboxylic Acid and Quetiapine Sulfoxide . These compounds are also impurities of Quetiapine and are used in various analytical and research applications. The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in studying the pharmacokinetics and metabolism of Quetiapine .
List of Similar Compounds:- Quetiapine Carboxylic Acid
- Quetiapine Sulfoxide
- Quetiapine N-oxide
By understanding the properties and applications of this compound, researchers can gain valuable insights into the behavior and metabolism of Quetiapine, ultimately contributing to the development of more effective therapeutic strategies.
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |
InChI Key |
OFLMIXVKBNAUIB-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
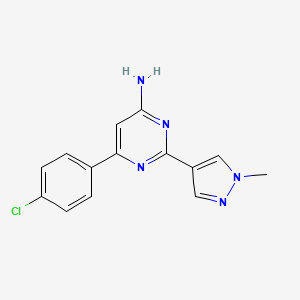
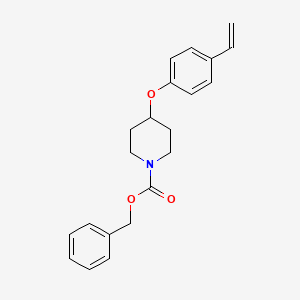

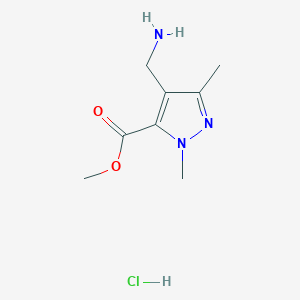
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
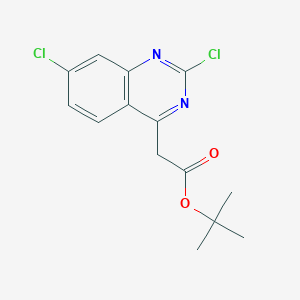
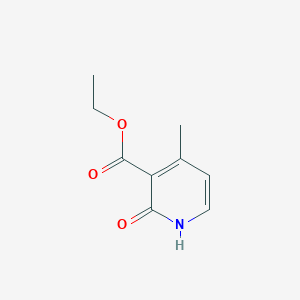
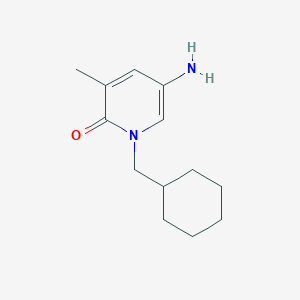
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)

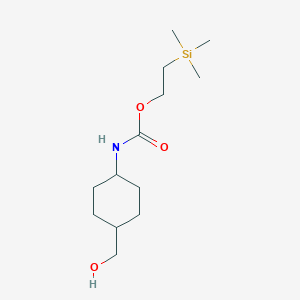
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
